molecular formula C22H17Cl2N7 B11113477 6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11113477
M. Wt: 450.3 g/mol
InChI Key: QFFRFQCMOJIKEC-AFUMVMLFSA-N
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Description

6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its triazine core and dichlorobenzylidene hydrazinyl group

Preparation Methods

The synthesis of 6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its dichlorobenzylidene moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The triazine core may also play a role in binding to nucleic acids or proteins, affecting their function .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C22H17Cl2N7

Molecular Weight

450.3 g/mol

IUPAC Name

2-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H17Cl2N7/c23-18-12-7-13-19(24)17(18)14-25-31-22-29-20(26-15-8-3-1-4-9-15)28-21(30-22)27-16-10-5-2-6-11-16/h1-14H,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

QFFRFQCMOJIKEC-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC=C3Cl)Cl)NC4=CC=CC=C4

Origin of Product

United States

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